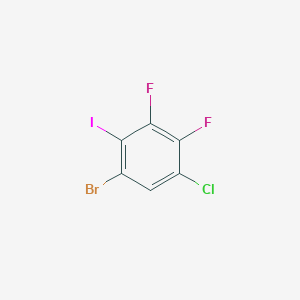

1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene is an aromatic compound with the molecular formula C6H2BrClF2I. This compound is characterized by the presence of multiple halogen atoms attached to a benzene ring, making it a highly substituted halobenzene. It is used in various fields, including organic synthesis and materials science, due to its unique chemical properties.

Métodos De Preparación

The synthesis of 1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the sequential halogenation of a benzene ring. For instance, starting with a difluorobenzene, bromination and chlorination can be carried out under controlled conditions to introduce the respective halogen atoms. The final iodination step is often performed using iodine and a suitable oxidizing agent .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yields and purity of the final product, often employing advanced techniques such as continuous flow reactors and automated synthesis .

Análisis De Reacciones Químicas

1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can participate in nucleophilic aromatic substitution reactions.

Coupling Reactions: It can be used in Suzuki and Heck coupling reactions, where it reacts with organoboranes or alkenes in the presence of palladium catalysts to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products, although these reactions are less common compared to substitution and coupling reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .

Aplicaciones Científicas De Investigación

1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the preparation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: Researchers explore its potential in drug discovery, particularly in the design of molecules with specific biological activities.

Mecanismo De Acción

The mechanism of action of 1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene in chemical reactions involves the activation of the benzene ring by the halogen atoms. These atoms influence the electron density of the ring, making it more susceptible to nucleophilic attack in substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparación Con Compuestos Similares

1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene can be compared with other halogenated benzenes, such as:

- 1-Bromo-2-chloro-3,4-difluorobenzene

- 1-Bromo-3-chloro-4,5-difluorobenzene

- 1-Bromo-4-chloro-2,3-difluorobenzene

These compounds share similar structures but differ in the positions of the halogen atoms. The unique arrangement of halogens in this compound imparts distinct reactivity and properties, making it suitable for specific applications .

Actividad Biológica

Overview

1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene is a halogenated aromatic compound with significant interest in biological and medicinal chemistry due to its unique structural properties. Its molecular formula is C6H2BrClF2I, and it features multiple halogen substituents that contribute to its reactivity and potential biological activities.

Mode of Action

The compound primarily acts through nucleophilic aromatic substitution reactions , which are facilitated by the presence of halogens. This allows it to interact with various biological targets, particularly enzymes and receptors involved in critical biochemical pathways.

Biochemical Pathways

this compound has been shown to influence the PI3K/AKT/mTOR signaling pathway , which is crucial for regulating cell proliferation and survival. By inhibiting phosphoinositide 3-kinases (PI3Ks), the compound can reduce cancer cell growth and induce apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is slightly soluble in water , soluble in alcohol and ether, and exhibits variable solubility in organic solvents. These properties affect its absorption, distribution, metabolism, and excretion (ADME), influencing its potential therapeutic applications.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer activity by targeting specific signaling pathways. In vitro studies have shown a significant reduction in the proliferation of various cancer cell lines when treated with this compound. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | PI3K inhibition leading to apoptosis |

| A549 (Lung) | 15 | Disruption of AKT signaling |

| HeLa (Cervical) | 12 | Induction of cell cycle arrest |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity . Studies indicate that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Notable findings include:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Candida albicans | 4 µg/mL | Fungicidal |

This antimicrobial activity is attributed to its ability to disrupt cellular processes within these organisms .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy against Candida albicans. The compound was found to exhibit significant fungicidal activity at low concentrations, demonstrating its potential as a therapeutic agent against fungal infections.

Propiedades

IUPAC Name |

1-bromo-5-chloro-3,4-difluoro-2-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF2I/c7-2-1-3(8)4(9)5(10)6(2)11/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNBUJBAAKGGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)I)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.